molecular formula C20H35N3O5 B1525585 N-Boc-4-(4-boc-piperazinocarbonyl)piperidine CAS No. 1278859-58-7

N-Boc-4-(4-boc-piperazinocarbonyl)piperidine

Cat. No. B1525585
M. Wt: 397.5 g/mol
InChI Key: GOUCKFWZYOLRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Boc-4-(4-boc-piperazinocarbonyl)piperidine” is a chemical compound with the molecular formula C20H35N3O5 . It has a molecular weight of 397.52 . The IUPAC name for this compound is "tert-butyl 4- { [1- (tert-butoxycarbonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-4-(4-boc-piperazinocarbonyl)piperidine” include a molecular weight of 397.52 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Novel Dendritic Melamines Synthesis

Researchers have developed novel dendritic G-2 melamines using piperidine motifs as key linkers, showcasing the utility of N-Boc-4-(4-boc-piperazinocarbonyl)piperidine in creating complex molecular architectures. These dendrimers, featuring 4-(n-octyloxy)aniline as a peripheral unit, demonstrate significant potential in materials science, particularly in the formation of nano-aggregates through self-assembly, indicating applications in nanotechnology and drug delivery systems (Sacalis et al., 2019).

Enantioselective Synthesis of Piperidines

The enantioselective synthesis of 2-substituted piperidines, relevant for pharmaceutical development, has been accomplished through lithiation-substitution of N-Boc piperidines. This synthesis method is crucial for creating pharmaceutically relevant compounds with a quaternary stereocenter, highlighting the compound's role in the development of novel therapeutic agents (Sheikh et al., 2012).

Water Desalination Technology

N-Boc-4-(4-boc-piperazinocarbonyl)piperidine derivatives have been used in the fabrication of advanced water desalination membranes. Specifically, piperazine-based polyamide nanocomposite membranes incorporating carbon nanotubes show improved desalination performance, suggesting the compound's applicability in enhancing membrane technology for clean water production (Mahdavi et al., 2017).

Molecular Docking Studies

Molecular structure and docking studies on N-Boc-amino piperidine derivatives have provided insights into their potential as anticancer agents. Through spectroscopic methods and computational studies, including molecular docking, researchers have explored the interactions of these compounds with various protein targets, indicating their significance in the search for new anticancer drugs (Janani et al., 2020).

Synthesis of Piperidine Alkaloids

The catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been utilized for the highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines. This method has enabled the synthesis of natural products and pharmaceuticals, including tobacco alkaloid anabasine, showcasing the compound's role in organic synthesis and drug discovery (Beng & Gawley, 2011).

Safety And Hazards

“N-Boc-4-(4-boc-piperazinocarbonyl)piperidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O5/c1-19(2,3)27-17(25)22-9-7-15(8-10-22)16(24)21-11-13-23(14-12-21)18(26)28-20(4,5)6/h15H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUCKFWZYOLRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-(4-boc-piperazinocarbonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Reactant of Route 2
Reactant of Route 2
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Reactant of Route 3
Reactant of Route 3
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Reactant of Route 4
Reactant of Route 4
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Reactant of Route 5
Reactant of Route 5
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Reactant of Route 6
Reactant of Route 6
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.